molecular formula C18H24FN3O2 B12250555 N-tert-butyl-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]acetamide

N-tert-butyl-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]acetamide

Cat. No.: B12250555
M. Wt: 333.4 g/mol
InChI Key: WXPLUCSWBUGSPZ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]acetamide is a complex organic compound that features a tert-butyl group, a fluoro-substituted benzoxazole ring, and a piperidine moiety

Properties

Molecular Formula

C18H24FN3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-tert-butyl-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]acetamide

InChI

InChI=1S/C18H24FN3O2/c1-18(2,3)20-16(23)11-22-8-6-12(7-9-22)17-14-5-4-13(19)10-15(14)24-21-17/h4-5,10,12H,6-9,11H2,1-3H3,(H,20,23)

InChI Key

WXPLUCSWBUGSPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(CC1)C2=NOC3=C2C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 6-fluoro-1,2-benzoxazole with piperidine under specific conditions to form an intermediate, which is then reacted with tert-butyl acetamide to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

N-tert-butyl-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
  • N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
  • 4-tert-butyl-N-(2-fluorophenyl)benzamide

Uniqueness

N-tert-butyl-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications .

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